2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1820618-38-9) is a halogenated heterocyclic compound with the molecular formula C₆H₃BrFN₃. It belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a scaffold renowned for its pharmacological and agrochemical applications . The bromo and fluoro substituents at positions 2 and 6, respectively, enhance its utility in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its purity (95%) and synthetic versatility make it a critical intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZLVNFWOAMUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and fluorine-containing compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyridine can act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The inhibition of IDO1 can enhance the immune response against tumors, making these compounds promising candidates for cancer immunotherapy .
Inhibition of RORγt
Another significant application is the development of RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t) inverse agonists. These compounds are crucial in treating autoimmune diseases like psoriasis by inhibiting the production of pro-inflammatory cytokines such as IL-17A. Analogues derived from 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine have shown strong inhibitory activity against RORγt and favorable pharmacokinetic profiles in preclinical studies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives is essential for optimizing their therapeutic efficacy. Various modifications to the triazole and pyridine rings have been explored to improve potency and selectivity against specific biological targets. For instance, substituents at different positions on the triazole ring have been shown to significantly affect biological activity and metabolic stability .
Synthesis and Characterization
The synthesis of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that certain derivatives exhibit significant anti-inflammatory effects by reducing cytokine levels associated with autoimmune responses. For example, a study evaluating the effects of a specific analogue showed a marked reduction in IL-17A production in a mouse model induced with IL-18/23 cytokines .
Pharmacokinetics
Pharmacokinetic studies indicate that some derivatives of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine possess favorable absorption and distribution characteristics, making them suitable for further development as therapeutic agents. These studies often involve assessing bioavailability and half-life in various formulations .
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogenated Derivatives
Table 1: Key Halogenated [1,2,4]Triazolo[1,5-a]pyridines
Key Comparisons :
- Reactivity : Bromine at position 2 (target compound) enables regioselective cross-coupling, whereas 6-bromo derivatives (e.g., CAS 356560-80-0) are less reactive due to steric hindrance .
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability compared to chloro derivatives (e.g., CAS 1260667-73-9), which are more prone to nucleophilic substitution .
Table 2: Physicochemical Data
Biological Activity
2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both bromine and fluorine substituents. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Structure
The molecular formula for 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is , with a molecular weight of approximately 202.01 g/mol. The compound features a triazole ring fused to a pyridine ring, with bromine at the 2-position and fluorine at the 6-position.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 202.01 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine enhances its reactivity and affinity towards specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a modulator for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens:
- E. coli: Minimum inhibitory concentration (MIC) was found to be around 100 µg/mL.
- S. aureus: Similar studies reported effective inhibition at comparable concentrations.
These results suggest its potential as an antimicrobial agent in therapeutic applications.
Case Studies
Study on Antiviral Activity:
A recent study evaluated the antiviral potential of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine against SARS-CoV-2. Molecular docking studies indicated strong binding affinity to the viral protease essential for viral replication. Although in vitro assays are pending, preliminary data suggest promising antiviral properties.
Antifungal Activity:
In another investigation focusing on antifungal properties, derivatives of this compound were tested against Candida species. Results showed that certain derivatives had lower MIC values compared to standard antifungal agents like fluconazole.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) |
|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | MIC = 150 µg/mL |
| 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | MIC = 120 µg/mL |
The presence of both bromine and fluorine in the target compound significantly enhances its biological activity compared to its analogs.
Q & A
Q. What are the established synthetic routes for preparing 2-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
Q. How should researchers characterize the molecular structure of 2-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine using spectroscopic methods?
Structural confirmation relies on multi-technique analysis:
- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplet signals (δ 7.2–8.4 ppm), while bromine/fluorine substituents cause deshielding effects .
- IR Spectroscopy : Key stretches include C≡N (~2210 cm⁻¹) and C=O (if present, ~1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.02 for C₆H₄BrN₃) and isotopic patterns confirm halogen presence .
Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or tautomerism. Cross-referencing with computational studies (e.g., DFT) can resolve ambiguities .
Q. What preliminary biological screening methodologies are recommended for triazolopyridine derivatives?
Initial evaluations often focus on enzyme inhibition (e.g., JAK1/JAK2 kinases) using in vitro assays:
- Kinase Inhibition Assays : Measure IC₅₀ values via ATP competition assays with recombinant enzymes .
- Antimicrobial Testing : Use microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation of triazolopyridine cores be addressed?
Halogenation regioselectivity depends on electronic and steric factors. Bromine at position 2 or 7 in triazolopyridines is stabilized by resonance with the triazole ring . Fluorination often requires directed ortho-metalation (DoM) strategies or halogen-exchange reactions (e.g., Balz-Schiemann). Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .
Example Optimization Table
| Halogenation Method | Position | Yield (%) | Selectivity Factor |
|---|---|---|---|
| Br₂, FeCl₃ | C7 | 60 | 8:1 (C7:C2) |
| NBS, AIBN | C2 | 45 | 5:1 (C2:C7) |
Q. What strategies mitigate contradictions in reaction yields during cross-coupling of triazolopyridines?
Nickel- or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are common but require precise control:
- Catalyst Selection : NiCl₂/1,10-phenanthroline improves stability in bipyridine syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
- Additives : K₂CO₃ or Cs₂CO₃ as bases minimize side reactions in aryl couplings .
Contradictory yields may arise from trace moisture or oxygen. Inert atmosphere (N₂/Ar) and degassed solvents are critical .
Q. How do electronic substituent effects influence the biological activity of triazolopyridine derivatives?
Electron-withdrawing groups (e.g., Br, F) enhance kinase binding by increasing electrophilicity at the triazole ring. For JAK inhibitors, bromine at position 7 improves IC₅₀ values by 3-fold compared to non-halogenated analogs . Conversely, electron-donating groups (e.g., -NH₂) at position 2 reduce activity due to steric hindrance . QSAR models correlate Hammett σ values with bioactivity trends.
Methodological Considerations
- Spectral Data Interpretation : Always compare experimental NMR/IR with simulated spectra (e.g., using ACD/Labs or Gaussian). For example, the InChI key
VGJYOOVSVQHZPL-UHFFFAOYSA-Nprovides access to PubChem’s computational data . - Reaction Scalability : Pilot-scale syntheses require careful optimization of exothermic steps (e.g., cyclization) and halogen handling under fume hoods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
